![molecular formula C18H16ClN3O B12930864 [4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol CAS No. 920527-78-2](/img/structure/B12930864.png)
[4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(5-((3-Chlorobenzyl)amino)pyrazin-2-yl)phenyl)methanol is a complex organic compound that features a pyrazine ring substituted with a 3-chlorobenzylamino group and a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-((3-Chlorobenzyl)amino)pyrazin-2-yl)phenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution with 3-Chlorobenzylamine: The pyrazine ring is then reacted with 3-chlorobenzylamine in the presence of a suitable catalyst to introduce the 3-chlorobenzylamino group.
Attachment of the Phenylmethanol Group: Finally, the phenylmethanol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(5-((3-Chlorobenzyl)amino)pyrazin-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The phenylmethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol can exhibit significant anticancer properties. Research has focused on their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, pyrazine derivatives have shown promise in targeting specific cancer pathways, making them suitable candidates for further development as anticancer agents .
-
Antimicrobial Properties
- The compound's structural features may contribute to antimicrobial activity. Preliminary investigations have demonstrated that pyrazin derivatives can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains of bacteria. This is particularly relevant in the context of rising antibiotic resistance .
-
Neurological Disorders
- There is emerging evidence that compounds with similar structures can act as modulators of neurotransmitter receptors, particularly G protein-coupled receptors (GPCRs). These interactions may lead to novel treatments for central nervous system disorders such as depression and anxiety. Studies have highlighted the importance of developing allosteric modulators that can fine-tune receptor activity without directly activating them, potentially leading to fewer side effects compared to traditional drugs .
Case Study 1: Anticancer Research
A study published in the European Journal of Medicinal Chemistry evaluated a series of pyrazine derivatives, including those structurally related to 4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol. The results indicated a significant reduction in cell viability in breast cancer cell lines, with IC50 values demonstrating potent activity at low concentrations .
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various pyrazine derivatives, it was found that certain compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis, indicating a promising avenue for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of (4-(5-((3-Chlorobenzyl)amino)pyrazin-2-yl)phenyl)methanol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(5-((3-Chlorobenzyl)amino)pyrazin-2-yl)phenyl)ethanol
- (4-(5-((3-Chlorobenzyl)amino)pyrazin-2-yl)phenyl)acetone
Uniqueness
(4-(5-((3-Chlorobenzyl)amino)pyrazin-2-yl)phenyl)methanol is unique due to its specific substitution pattern and the presence of both a pyrazine ring and a phenylmethanol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound [4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol , with the CAS number 920527-78-2 , is a complex organic molecule featuring a pyrazine ring and a phenylmethanol group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
- Molecular Formula : C18H16ClN3O
- Molecular Weight : 325.8 g/mol
- IUPAC Name : [4-[5-[(3-chlorophenyl)methylamino]pyrazin-2-yl]phenyl]methanol
- Canonical SMILES : C1=CC(=CC(=C1)Cl)CNC2=NC=C(N=C2)C3=CC=C(C=C3)CO
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazine Ring : Cyclization of appropriate precursors.
- Substitution with 3-Chlorobenzylamine : Reacting the pyrazine with 3-chlorobenzylamine in the presence of a catalyst.
- Attachment of the Phenylmethanol Group : Introduced through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially inhibiting key enzymes or receptors involved in various biochemical pathways. This inhibition may lead to modulation of cellular processes such as proliferation and apoptosis, making it a candidate for anti-cancer therapies.
Anticancer Potential
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activity. For instance:
- A study reported that certain derivatives showed IC50 values as low as 1.42 µM against HL-60 leukemic cells, indicating potent antiproliferative effects .
- The compound's ability to inhibit kinases involved in cancer cell proliferation has been highlighted, suggesting a mechanism similar to that of established anticancer agents like imatinib .
Inhibition of Kinases
In vitro assays have demonstrated that compounds related to this compound can inhibit various kinases, including Bcr-Abl1, which is crucial in chronic myeloid leukemia (CML). Such inhibition is significant for developing targeted cancer therapies .
Case Studies and Research Findings
Study | Findings | IC50 Values |
---|---|---|
Study 1 | Antiproliferative effects on K562 leukemic cells | 2.27 µM |
Study 2 | Inhibition of Bcr-Abl1 kinase | Moderate activity |
Study 3 | Comparison with similar compounds | Higher selectivity towards CDK2 |
Comparative Analysis
While there are several compounds with similar structures, this compound stands out due to its specific substitution pattern, which enhances its biological activity profile compared to simpler analogs .
Properties
CAS No. |
920527-78-2 |
---|---|
Molecular Formula |
C18H16ClN3O |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
[4-[5-[(3-chlorophenyl)methylamino]pyrazin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C18H16ClN3O/c19-16-3-1-2-14(8-16)9-21-18-11-20-17(10-22-18)15-6-4-13(12-23)5-7-15/h1-8,10-11,23H,9,12H2,(H,21,22) |
InChI Key |
ULFZZBVLXIPLBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NC=C(N=C2)C3=CC=C(C=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.